molecular formula C25H33FO7 B15129679 Betamethasone EP Impurity D

Betamethasone EP Impurity D

Cat. No.: B15129679
M. Wt: 464.5 g/mol
InChI Key: UMCZRAWDVZIYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Betamethasone EP Impurity D involves multiple steps, starting from the basic steroid structure. The process typically includes fluorination, hydroxylation, and esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows stringent guidelines to ensure consistency and quality. The process involves large-scale synthesis using automated reactors and purification systems. Quality control measures, including chromatographic and spectrophotometric techniques, are employed to monitor the purity and identity of the compound .

Chemical Reactions Analysis

Types of Reactions

Betamethasone EP Impurity D undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Betamethasone EP Impurity D is widely used in scientific research, particularly in the following fields:

Mechanism of Action

Betamethasone EP Impurity D exerts its effects by interacting with glucocorticoid receptors in the body. This interaction leads to the modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects. The compound affects various molecular targets and pathways, including the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Betamethasone EP Impurity D is unique due to its specific structure and role as an impurity reference standard. Unlike its parent compound and esterified forms, it is primarily used for analytical purposes rather than therapeutic applications. This uniqueness makes it an essential tool in pharmaceutical quality control and research .

Properties

Molecular Formula

C25H33FO7

Molecular Weight

464.5 g/mol

IUPAC Name

ethyl [2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] carbonate

InChI

InChI=1S/C25H33FO7/c1-5-32-21(30)33-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3

InChI Key

UMCZRAWDVZIYTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O

Origin of Product

United States

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